tert-butyl (4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)MethylcarbaMate
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Overview
Description
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: is a complex organic compound that features a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including borylation and coupling reactions, to introduce the boronate ester group and the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in cross-coupling reactions .
Biology and Medicine: The compound is also explored for its potential in medicinal chemistry. It can be used to synthesize biologically active molecules, including potential drug candidates .
Industry: In the industrial sector, this compound finds applications in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)tetrahydro-2H-pyran-4-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness: What sets tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate apart from similar compounds is its specific structural arrangement, which combines a boronate ester with a pyridine ring. This unique structure enhances its reactivity and makes it particularly useful in certain synthetic applications .
Properties
Molecular Formula |
C17H27BN2O4 |
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Molecular Weight |
334.2 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)20(8)13-11-19-10-9-12(13)18-23-16(4,5)17(6,7)24-18/h9-11H,1-8H3 |
InChI Key |
ALTGPSKXSQBQSC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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